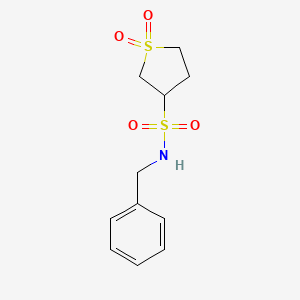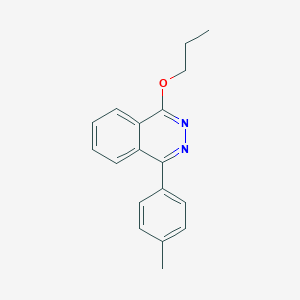
1-(4-methylphenyl)-4-propoxyphthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-4-propoxyphthalazine, also known as MPP, is a chemical compound that belongs to the class of phthalazines. It has been widely studied for its potential therapeutic applications in the field of neuroscience. MPP has been found to exhibit neuroprotective properties and has been studied extensively for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
作用機序
1-(4-methylphenyl)-4-propoxyphthalazine has been found to exert its neuroprotective effects through a variety of mechanisms. It has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that plays a role in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound can increase dopamine levels in the brain, which may help to protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may help to protect against neurodegeneration. This compound has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
1-(4-methylphenyl)-4-propoxyphthalazine has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and can be synthesized in large quantities. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. It is a relatively complex compound that requires multistep synthesis, which can be time-consuming and expensive. Additionally, this compound has been found to have limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(4-methylphenyl)-4-propoxyphthalazine. One area of interest is the development of new derivatives of this compound that may exhibit improved neuroprotective properties. Another area of interest is the use of this compound in combination with other compounds for the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
1-(4-methylphenyl)-4-propoxyphthalazine can be synthesized through a multistep process involving the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and further reaction with propyl bromide. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
1-(4-methylphenyl)-4-propoxyphthalazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
特性
IUPAC Name |
1-(4-methylphenyl)-4-propoxyphthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-12-21-18-16-7-5-4-6-15(16)17(19-20-18)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILQKUYOQJIINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5020952.png)
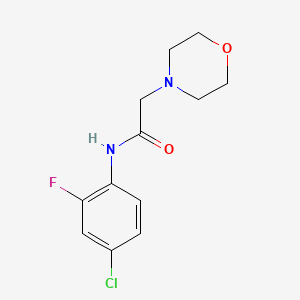
![4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5020962.png)
![4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5020981.png)
![5-(4-bromophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5020982.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5020995.png)
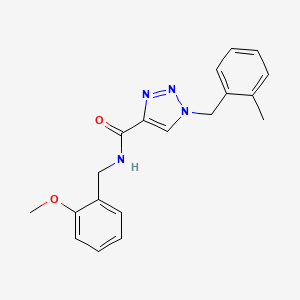
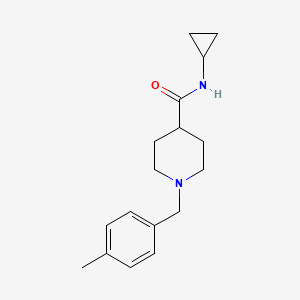
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-5-methoxyphenol](/img/structure/B5021012.png)
![5-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2-methoxyphenol](/img/structure/B5021024.png)
![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(phenylthio)propanamide](/img/structure/B5021053.png)
![N-[1-(2-phenylethyl)-4-piperidinyl]-4-morpholinamine](/img/structure/B5021058.png)
